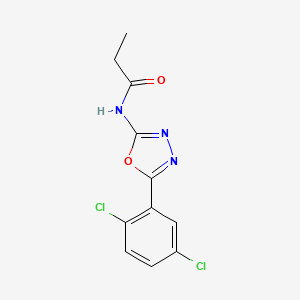

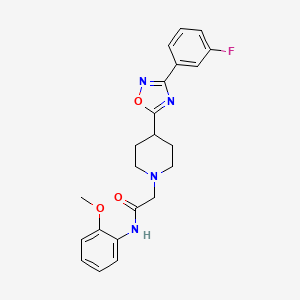

N-(4-acetamidophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Overview

Description

N-(4-acetamidophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Crystal Structure Insights

Research on derivatives similar to N-(4-acetamidophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide has provided insights into their crystal structures. Studies on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, for instance, reveal that these molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide and cis geometries concerning the relative positions of the C3arom—C2arom bond of the chromone ring and the carbonyl group of the amide (Gomes et al., 2015).

Synthetic Approaches and Applications

A one-pot three-component protocol has been developed for synthesizing indolyl-4H-chromene-3-carboxamides, demonstrating potent antioxidant and antibacterial properties. This method involves a reaction between salicylaldehydes, substituted acetoacetanilides, and indoles, catalyzed by DABCO, yielding various substituted 4H-chromene-3-carboxamide derivatives (Subbareddy & Sumathi, 2017).

Another study presents a solvent-free synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives using cerium ammonium nitrate (CAN). These derivatives exhibit remarkable antibacterial and antioxidant activities, highlighting their potential in medicinal applications (Chitreddy & Shanmugam, 2017).

Analytical and Material Science Applications

Research on 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives has contributed to understanding the crystallographic properties and potential applications of these compounds in materials science. The study of polymorphs and hydrates of these derivatives provides valuable insights into their structural diversity and stability (Reis et al., 2013).

Mechanism of Action

Target of Action

The primary target of N-(4-acetamidophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .

Mode of Action

N-(4-acetamidophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide acts as a potent and selective reversible inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The compound affects the arachidonic acid pathway , specifically the cyclooxygenase (COX) branch of this pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. These molecules are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature .

Pharmacokinetics

Acetaminophen is well absorbed in the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver, primarily by the CYP2E1 enzyme, which releases a toxic metabolite known as N-acetyl-p-benzoquinoneimine (NAPQI) . The impact of these properties on the bioavailability of N-(4-acetamidophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide would need further investigation.

Result of Action

The primary molecular effect of N-(4-acetamidophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide is the inhibition of COX-2 enzyme activity , leading to a decrease in prostaglandin production . This results in reduced inflammation, pain, and fever at the cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-acetamidophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide. For instance, the compound’s solubility can affect its absorption and distribution . It is soluble in water at 0.32g/L at 25 ºC, and also soluble in organic solvents like ethanol, acetone, alcohol, methanol, dmf, ethylene dichloride, and ethyl acetate . Its stability can be affected by storage conditions, with recommended storage under -20°C in a sealed and dry environment

properties

IUPAC Name |

N-(4-acetamidophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-3-5-14-6-4-7-15-12-18(21(26)27-19(14)15)20(25)23-17-10-8-16(9-11-17)22-13(2)24/h3-4,6-12H,1,5H2,2H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQRUSFVTZGCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320716 | |

| Record name | N-(4-acetamidophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805074 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-acetamidophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

CAS RN |

325802-80-0 | |

| Record name | N-(4-acetamidophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2855576.png)

![1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2855579.png)

![3-(2-(diethylamino)ethyl)-7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2855582.png)

![(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2855584.png)

![1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2855587.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide](/img/structure/B2855591.png)

![N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride](/img/structure/B2855596.png)

![5-benzyl-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2855598.png)